4-Chlorobenzyl alcohol

Vue d'ensemble

Description

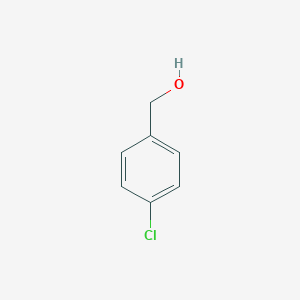

4-Chlorobenzyl alcohol is an organic compound with the molecular formula C₇H₇ClO. It is a derivative of benzyl alcohol where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl alcohol can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with chlorine gas in the presence of a catalyst. Another method includes the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-chlorobenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Types of Reactions:

Oxidation: this compound can be oxidized to 4-chlorobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 4-chlorotoluene using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 4-Chlorobenzoic acid.

Reduction: 4-Chlorotoluene.

Substitution: 4-Chlorobenzyl chloride.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Chlorobenzyl alcohol serves as a reagent in pharmaceutical synthesis, particularly in the protection of carboxyl groups during chemical reactions. It is also used in the development of small-molecule inhibitors for various biological targets, including indoleamine-2,3-dioxygenase (IDO), which is relevant in cancer research .

Cosmetic Industry

In cosmetics, this compound is utilized as a preservative and fragrance component. Its antimicrobial properties help extend the shelf life of cosmetic products by preventing microbial growth .

Industrial Manufacturing

The compound is widely used as a solvent in paint strippers and coatings. It acts as a curing agent in polymer formulations, enhancing the durability and performance of coatings .

Case Study 1: Synthesis and Application in Pharmaceuticals

A study demonstrated the use of this compound in synthesizing novel compounds that inhibit IDO. The findings indicated that derivatives of this compound exhibited sub-micromolar inhibition, suggesting potential therapeutic applications in cancer treatment .

Case Study 2: Industrial Use as a Solvent

Research highlighted the effectiveness of this compound as a solvent in waterborne coatings. The study showed that formulations containing this compound exhibited improved adhesion and durability compared to traditional solvents, making it a valuable component in eco-friendly paint formulations .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Reagent for carboxyl group protection | Enhances synthesis efficiency |

| Development of IDO inhibitors | Potential cancer treatment | |

| Cosmetics | Preservative | Extends shelf life, prevents microbial growth |

| Fragrance component | Enhances product appeal | |

| Industrial Manufacturing | Solvent in paint strippers | Improves adhesion and durability |

| Curing agent | Enhances performance of coatings |

Mécanisme D'action

The mechanism of action of 4-chlorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chlorine atom enhances its reactivity, allowing it to participate in various chemical transformations.

Comparaison Avec Des Composés Similaires

Benzyl alcohol: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.

4-Bromobenzyl alcohol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

4-Methylbenzyl alcohol: Contains a methyl group instead of chlorine, affecting its physical and chemical properties.

Uniqueness: 4-Chlorobenzyl alcohol is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity towards nucleophilic substitution and oxidation reactions. This makes it a valuable intermediate in organic synthesis and industrial applications.

Activité Biologique

4-Chlorobenzyl alcohol (C₇H₇ClO), a chlorinated aromatic alcohol, has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₇H₇ClO

- Molecular Weight : 142.58 g/mol

- CAS Number : 873-76-7

- Melting Point : 69°C to 72°C

- Solubility : 2.5 g/L in water at 20°C

Antibacterial Properties

This compound exhibits notable antibacterial activity. It has been used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. Research indicates that it can effectively inhibit the growth of several bacterial strains, making it a potential candidate for developing new antimicrobial agents .

The antibacterial mechanism of this compound involves the disruption of bacterial cell membranes, leading to cell lysis. This action is attributed to its hydrophobic nature, which allows it to integrate into lipid bilayers, compromising membrane integrity . Additionally, it can act as a precursor for more complex antibacterial compounds through further chemical modifications.

Applications in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It is commonly utilized for the protection of carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acidic conditions compared to other benzyl esters . This property is particularly valuable in multi-step synthetic pathways where selective protection and deprotection are crucial.

Study on Antimicrobial Efficacy

A study conducted by Saharan et al. (2022) explored the electroorganic synthesis of chloro-substituted benzyl alcohols, including this compound, highlighting its effectiveness against various pathogens. The study demonstrated that compounds derived from this compound exhibited enhanced antimicrobial properties compared to their non-chlorinated counterparts .

Synthesis and Characterization

In another research effort, the synthesis of this compound was optimized using eco-friendly methods. The resulting compound was characterized using techniques such as NMR and IR spectroscopy, confirming its structural integrity and purity essential for biological applications .

Data Table: Biological Activity Summary

Analyse Des Réactions Chimiques

Oxidation Reactions

4-Chlorobenzyl alcohol undergoes oxidation to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid, depending on reaction conditions. A notable application involves in-situ oxidation during heterocyclic compound synthesis (e.g., 1,4-dihydropyridines) .

Oxidation Pathways:

Mechanism : The PCC-mediated oxidation involves hydride abstraction from the alcohol, forming the aldehyde intermediate, which participates in multicomponent condensations .

Esterification

The hydroxyl group reacts with acylating agents to form esters, useful in pharmaceutical intermediates.

Example Reaction:

Reagents : Acetic anhydride, H₂SO₄ (catalyst)

Conditions : Room temperature, 2–4 hours

Product : 4-Chlorobenzyl acetate

Yield : ~85–90% (typical for benzyl alcohols)

Equation :

Ether Formation

Self-etherification or reaction with alkyl halides produces ether derivatives.

Key Reactions:

-

Self-Etherification :

Conditions : Acidic (H₂SO₄), 100–120°C

Product : Bis(4-chlorobenzyl) ether

Byproduct : WaterEquation :

-

Williamson Ether Synthesis :

Reagents : NaOH, methyl iodide

Conditions : Reflux in ethanol

Product : 4-Chlorobenzyl methyl ether

1,4-Dihydropyridines

Reagents : Ethyl acetoacetate, NH₄OAc, CNs@PCC

Conditions : 80°C, CH₃CN, 4 hours

Product : 2,6-Dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Yield : ~92%

Mechanism :

-

Oxidation of alcohol to aldehyde.

-

Condensation with ethyl acetoacetate and ammonia.

3,4-Dihydropyrimidin-2-(1H)-ones

Reagents : Urea, ethyl acetoacetate, CNs@PCC

Conditions : Similar to above

Product : 5-(4-Chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Nucleophilic Substitution

The chloro substituent on the benzene ring can undergo substitution under harsh conditions, though reactivity is lower compared to aliphatic chlorides.

Example:

Reagents : NaOH (concentrated), Cu catalyst

Conditions : 300°C, high pressure

Product : 4-Hydroxybenzyl alcohol (minor pathway due to deactivation by Cl)

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

Safety Note : Decomposition releases toxic gases, requiring controlled environments .

Acid-Catalyzed Reactions

In acidic media, the alcohol may undergo dehydration to form 4-chlorostyrene, though this pathway is less common due to stabilization by the aromatic ring.

Propriétés

IUPAC Name |

(4-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHGDVCPCZKZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073937 | |

| Record name | 4-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-76-7 | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8BS53B6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Chlorobenzyl alcohol, also known as (4-Chlorophenyl)methanol, has the molecular formula C₇H₇ClO and a molecular weight of 142.58 g/mol. []

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include 35Cl NQR (Nuclear Quadrupole Resonance) [, ], 81Br NQR [], and 2H NMR (Nuclear Magnetic Resonance) []. These techniques provide insights into the molecular motions, phase transitions, and crystal dynamics of the compound.

A: Research indicates that this compound, along with its precursor Tris(4-chlorophenyl)methane (TCPM), can be formed as byproducts during the synthesis of DDT []. The presence of these compounds, even in small amounts, within technical DDT samples highlights a potential contamination issue linked to the original DDT production process. []

A: Yes, this compound can be selectively oxidized to 4-chlorobenzaldehyde using various catalytic systems. These include strontium manganate in the presence of Lewis acids like AlCl3 [], polymer-supported chromic acid [, ], and nano silver-doped manganese oxide []. The reactions generally proceed with high selectivity towards the aldehyde, without further oxidation to 4-chlorobenzoic acid.

A: this compound is a degradation product of thiobencarb, a widely used herbicide [, , ]. Its presence, along with other metabolites like desethylthiobencarb and 4-chlorobenzoic acid, indicates the breakdown of thiobencarb in the environment, particularly in anaerobic soils. [] Further research is necessary to understand the long-term ecological effects of these compounds.

A: TCPM and TCPMOH are persistent organic pollutants found globally in various environmental samples, including marine mammals, bird eggs, and human milk. [, , , , , , ] Although their exact origin remains unknown, research suggests a potential link to the production and degradation of DDT. []

A: While limited data exists on the toxicity of TCPM and TCPMOH, studies show bioaccumulation in high trophic level species like marine mammals and birds. [, , , ] This biomagnification raises concerns about potential adverse effects on these animals, warranting further investigation into their toxicological impact. []

A: Researchers employ techniques like gas chromatography coupled with mass spectrometry (GC-MS) [, , , , ], liquid chromatography [], and thin-layer chromatography [, ] to identify and quantify this compound and related compounds in various matrices. These methods allow for sensitive and selective detection even at trace levels.

A: Studies using human placental JEG-3 and JAR choriocarcinoma cell lines indicate that TCPMOH exhibits cytotoxic effects, including decreased aromatase activity and protein and DNA content, as well as increased lactate dehydrogenase leakage. [] These findings suggest potential toxicity concerns for this compound, particularly in relation to placental function. []

A: Studies have detected TCPMOH in human adipose tissue, suggesting exposure to this compound []. Research also revealed that TCPMOH affects human sperm motility, viability, and acrosome reaction in a dose- and time-dependent manner in vitro, emphasizing the need for further research on its potential reproductive toxicity. []

A: Researchers benefit from a range of analytical techniques like GC-MS, LC, and TLC for identification and quantification [, , , , , , , ]. Furthermore, access to databases and the availability of standards for compounds like TCPM and TCPMOH facilitate more comprehensive and comparative studies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.